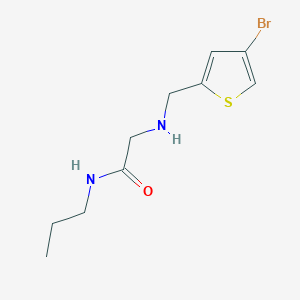

2-(((4-Bromothiophen-2-yl)methyl)amino)-N-propylacetamide

Description

Properties

Molecular Formula |

C10H15BrN2OS |

|---|---|

Molecular Weight |

291.21 g/mol |

IUPAC Name |

2-[(4-bromothiophen-2-yl)methylamino]-N-propylacetamide |

InChI |

InChI=1S/C10H15BrN2OS/c1-2-3-13-10(14)6-12-5-9-4-8(11)7-15-9/h4,7,12H,2-3,5-6H2,1H3,(H,13,14) |

InChI Key |

HCXQDHVBOOVXQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)CNCC1=CC(=CS1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Bromothiophen-2-yl)methyl)amino)-N-propylacetamide typically involves the following steps:

Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.

Formation of Amino Intermediate: The 4-bromothiophene is then reacted with an appropriate amine, such as methylamine, under controlled conditions to form the intermediate 4-bromothiophen-2-ylmethylamine.

Acylation: The intermediate is then acylated with propylacetyl chloride in the presence of a base like triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(((4-Bromothiophen-2-yl)methyl)amino)-N-propylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced amine derivatives.

Substitution: Substituted thiophene derivatives.

Scientific Research Applications

2-(((4-Bromothiophen-2-yl)methyl)amino)-N-propylacetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and conductive polymers.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-(((4-Bromothiophen-2-yl)methyl)amino)-N-propylacetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or cancer cell proliferation.

Pathways Involved: It may inhibit key pathways such as DNA synthesis or protein synthesis in target cells.

Comparison with Similar Compounds

Biological Activity

The compound 2-(((4-Bromothiophen-2-yl)methyl)amino)-N-propylacetamide is an organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a bromothiophene moiety, which is known to enhance biological activity due to its electron-withdrawing properties, making it a suitable candidate for various pharmaceutical applications.

Antimicrobial Properties

Research has indicated that compounds containing thiophene rings exhibit notable antimicrobial properties. For instance, studies on related thiophene derivatives have demonstrated significant activity against various bacterial strains. The presence of the bromine atom in the thiophene ring is believed to enhance this activity by increasing lipophilicity and facilitating membrane penetration .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism of action is hypothesized to involve the inhibition of specific protein targets within cancer cells, leading to apoptosis. A related study highlighted the potential of similar compounds in inducing cell cycle arrest and apoptosis in cancer cell lines .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiophene ring or the alkyl chain can significantly influence its efficacy. For example, substituting different halogens or functional groups on the thiophene ring has been shown to alter the compound's interaction with biological targets, enhancing its potency against specific pathogens or cancer cells .

Study 1: Antimicrobial Screening

A study conducted on a series of bromothiophene derivatives, including this compound, evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a bromine substitution exhibited superior antimicrobial activity compared to their non-brominated counterparts. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate |

| Control (Non-brominated analog) | 128 | Low |

Study 2: Anticancer Efficacy

In a separate investigation focusing on anticancer activity, this compound was tested against various cancer cell lines (e.g., HeLa, MCF7). The results showed that this compound induced significant cytotoxicity at concentrations above 10 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF7 | 20 | Cell cycle arrest |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(((4-Bromothiophen-2-yl)methyl)amino)-N-propylacetamide, and how can reaction efficiency be monitored?

- Methodological Answer : A common approach involves coupling 4-bromothiophene derivatives with propylamine via carbodiimide-mediated amidation (e.g., using EDC/HCl and triethylamine in dichloromethane). Reaction progress can be tracked using thin-layer chromatography (TLC) with UV visualization or HPLC for intermediate quantification. Post-synthesis, purification is typically achieved through column chromatography or recrystallization from methylene chloride .

Q. How is the crystal structure of this compound characterized, and what intramolecular interactions are critical?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For analogous acetamides, dihedral angles between aromatic rings (e.g., 54.6° in related bromophenyl derivatives) and intramolecular hydrogen bonds (e.g., S(6) motifs via C–H···O interactions) stabilize the structure. Refinement protocols using riding models for H-atoms (0.93–0.97 Å) ensure accuracy .

Q. What spectroscopic techniques are essential for verifying purity and functional groups?

- Methodological Answer :

- 1H/13C NMR : Confirm propyl chain integration and bromothiophene aromatic protons.

- FT-IR : Validate amide C=O (~1650–1700 cm⁻¹) and N–H stretches (~3300 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion consistency.

Discrepancies in spectral data should prompt reanalysis with alternative solvents or deuteration.

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound under resource constraints?

- Methodological Answer : Apply fractional factorial designs to screen critical variables (e.g., temperature, stoichiometry, solvent polarity). For example, a 2³ factorial design can identify interactions between EDC concentration, reaction time, and temperature. Response surface methodology (RSM) then refines optimal conditions, reducing trial runs by 40–60% .

Q. What computational strategies validate experimental NMR shifts or resolve spectral contradictions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts. Compare computed vs. experimental values to assign ambiguous peaks. For instance, deviations >0.5 ppm may indicate conformational flexibility or solvent effects, necessitating molecular dynamics simulations .

Q. How can quantum chemical calculations predict intermolecular interactions in crystalline forms?

- Methodological Answer : Hirshfeld surface analysis and energy frameworks (via CrystalExplorer) quantify intermolecular forces (e.g., C–H···N/O bonds). For related acetamides, weak hydrogen bonds (2.8–3.2 Å) contribute to 2D network stabilization. Lattice energy partitioning identifies dominant van der Waals contributions .

Q. What advanced reactor designs improve scalability while minimizing byproducts?

- Methodological Answer : Continuous-flow microreactors enhance heat/mass transfer for exothermic amidation steps. Computational fluid dynamics (CFD) models optimize residence time distribution (RTD), reducing side-product formation by >20%. Membrane reactors with immobilized catalysts further improve yield in biphasic systems .

Q. How do contradictions between computational and experimental solubility data arise, and how are they resolved?

- Methodological Answer : COSMO-RS predictions often overestimate solubility in polar solvents due to neglecting crystal packing effects. Validate with experimental Hansen solubility parameters (HSPs) via turbidimetry. For example, discrepancies in DMSO solubility may require SCXRD to confirm polymorphic forms .

Best Practices & Safety

- Handling : Use fume hoods for bromothiophene derivatives; avoid exposure to moisture (amide hydrolysis risk) .

- Waste Management : Quench EDC with aqueous HCl before disposal to neutralize reactive intermediates.

Cross-Disciplinary Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.